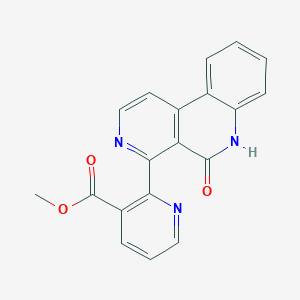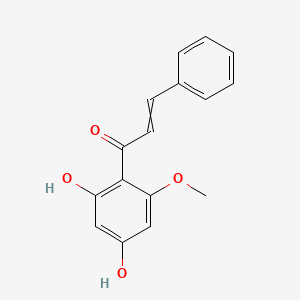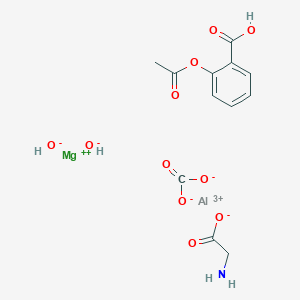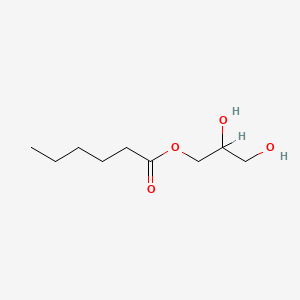
Uridine, 2'-deoxy-5-(2-propynyloxy)-
Overview
Description
Uridine, 2’-deoxy-5-(2-propynyloxy)-: is a modified form of uridine, a nucleoside that is one of the building blocks of RNA. It is a pyrimidine nucleoside, which means it has a pyrimidine base (uracil) attached to a sugar (ribose). The modification involves replacing a hydroxyl group in the 2’ position of the ribose with a propynyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-5-(2-propynyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with uridine, which is commercially available.
Deoxygenation: The 2’ hydroxyl group of uridine is selectively deoxygenated to form 2’-deoxyuridine.
Alkylation: The 5-position of the uracil ring is then alkylated with a propynyloxy group using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for Uridine, 2’-deoxy-5-(2-propynyloxy)- are similar to laboratory synthesis but are scaled up to meet commercial demand. This involves optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Uridine, 2’-deoxy-5-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyloxy group.
Reduction: Reduction reactions can target the uracil ring or the propynyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-position of the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the propynyloxy group.
Reduction: Reduced forms of the uracil ring or the propynyloxy group.
Substitution: Substituted uridine derivatives with various functional groups at the 5-position.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of modified nucleosides for research in nucleic acid chemistry.
Biology:
- Studied for its role in RNA modification and its potential effects on gene expression and regulation.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Uridine, 2’-deoxy-5-(2-propynyloxy)- exerts its effects by incorporating into RNA molecules, potentially altering their structure and function. This modification can affect RNA stability, translation, and interactions with proteins. The propynyloxy group may also participate in additional chemical reactions within the cell, further influencing biological pathways .
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the propynyloxy modification and has different chemical properties.
5-Fluorouridine: Contains a fluorine atom at the 5-position instead of a propynyloxy group, used as an anticancer agent.
2’-Deoxy-5-azacytidine: Another modified nucleoside with different biological activities.
Uniqueness: Uridine, 2’-deoxy-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and potential biological effects compared to other nucleosides.
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKQPVPFHMJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983982 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-85-3 | |
| Record name | NSC267459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)

![(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE](/img/structure/B1197139.png)

